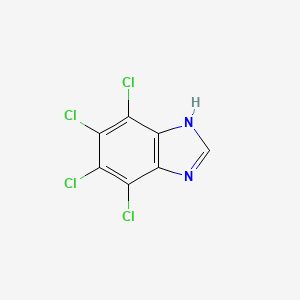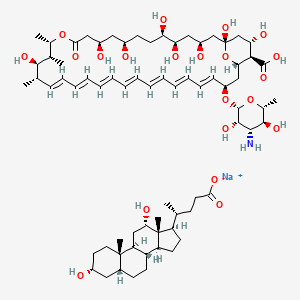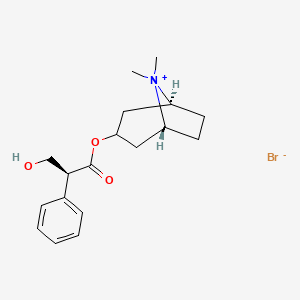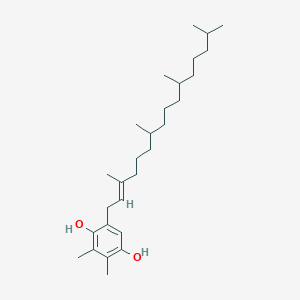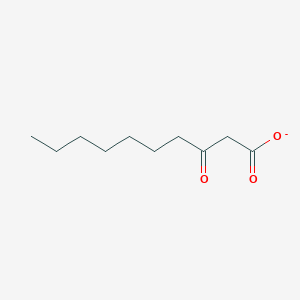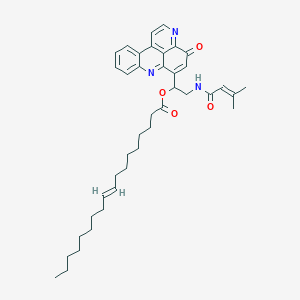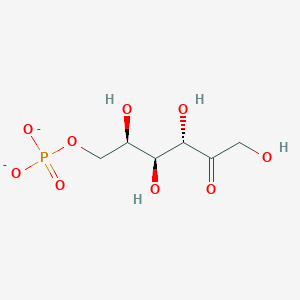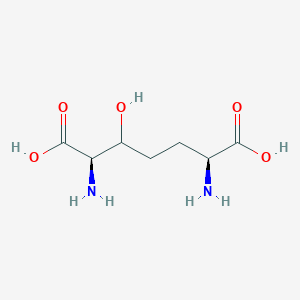
3-Hydroxy-(meso-2,6-diaminopimelic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R*,6S*)-2,6-diamino-3xi-hydroxyheptanedioic acid is an amino dicarboxylic acid that is meso-2,6-diaminopimelic acid in which a hydrogen at position 3 has been replaced by a hydroxy group. It is a constituent of bacterial cell wall peptidoglycan. It is an amino dicarboxylic acid, a 3-hydroxy carboxylic acid and a non-proteinogenic alpha-amino acid. It derives from a meso-2,6-diaminopimelic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antibacterial Activities
Research has shown that analogs of diaminopimelic acid, including 3-hydroxy-(meso-2,6-diaminopimelic acid), act as inhibitors or substrates for various enzymes. For instance, they inhibit meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase, essential in bacterial cell wall synthesis. These inhibitory effects suggest potential for developing new antibacterial agents (Lam et al., 1988).
Synthesis and Structural Importance in Bacterial Cell Walls
3-Hydroxy-(meso-2,6-diaminopimelic acid) is a key component of bacterial cell walls and a biosynthetic precursor of L-lysine. Research has focused on its stereospecific synthesis from L-glutamic acid, highlighting its structural significance in bacterial cell walls and its role in synthetic immunostimulants (Holcomb et al., 1994).
Role in Peptidoglycan Structure and Analysis
Studies have identified 3-hydroxy-(meso-2,6-diaminopimelic acid) in bacterial cell walls, indicating its role in the structure of peptidoglycan. It's been detected in various microorganisms, emphasizing its widespread occurrence in the bacterial kingdom and importance in microbial biochemistry (Plapp & Kandler, 1967).
Thermostable Enzymes for Amino Acid Synthesis
Research has explored the use of meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum, which shows activity towards 3-hydroxy-(meso-2,6-diaminopimelic acid). This enzyme's stability and substrate specificity have implications for efficient amino acid synthesis in industrial applications (Gao et al., 2012).
Novel Mechanisms of Bacterial Growth Inhibition
Analogues of 3-hydroxy-(meso-2,6-diaminopimelic acid) have been shown to inhibit bacterial growth by targeting specific enzymes, suggesting new avenues for antibacterial drug development. This research is crucial for understanding bacterial resistance mechanisms and developing new treatments (Baumann et al., 1988).
Eigenschaften
Produktname |
3-Hydroxy-(meso-2,6-diaminopimelic acid) |
|---|---|
Molekularformel |
C7H14N2O5 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
(2R,6S)-2,6-diamino-3-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H14N2O5/c8-3(6(11)12)1-2-4(10)5(9)7(13)14/h3-5,10H,1-2,8-9H2,(H,11,12)(H,13,14)/t3-,4?,5+/m0/s1 |
InChI-Schlüssel |
JHMRHRMTDUWTBU-LJJLCWGRSA-N |
Isomerische SMILES |
C(CC([C@H](C(=O)O)N)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)
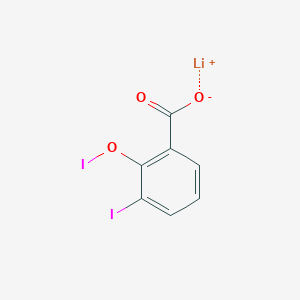
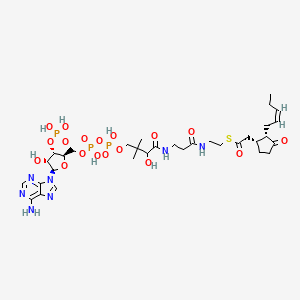
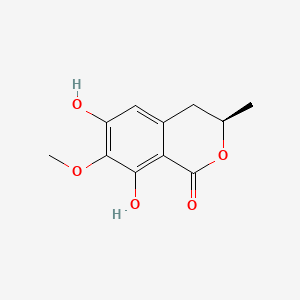
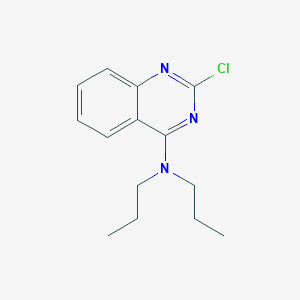
![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)
